Lipophilicity Enhancement by 3-Chloro Substitution
The 3-chloro substitution on the aromatic ring of Fmoc-3-chloro-D-phenylalanine increases lipophilicity compared to unsubstituted Fmoc-D-phenylalanine [1]. This enhanced hydrophobicity can modulate peptide–membrane interactions and receptor-binding profiles, providing a tunable parameter for structure–activity relationship (SAR) optimization that is not accessible with the unsubstituted parent compound [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3 [1] |
| Comparator Or Baseline | Fmoc-D-phenylalanine (unsubstituted): XLogP3-AA = 4.2 (class-level inference based on halogen-substituted phenylalanine logP increments [1]) |
| Quantified Difference | Estimated increase of approximately +1.1 logP units attributable to 3-chloro substitution |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
Higher logP values correlate with increased membrane permeability and altered pharmacokinetic profiles, which directly influences the selection of this building block for peptides intended to engage hydrophobic binding pockets or traverse lipid bilayers.
- [1] PubChem Compound Summary for CID 7020852, Fmoc-3-chloro-D-phenylalanine. View Source
